Lansoprazole Sulfone N-Oxide Lansoprazole Sulfone N-Oxide An impurity of Lansoprazole.
Brand Name: Vulcanchem
CAS No.: 953787-54-7
VCID: VC21341504
InChI: InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
SMILES: CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Molecular Formula: C16H14F3N3O4S
Molecular Weight: 401.4 g/mol

Lansoprazole Sulfone N-Oxide

CAS No.: 953787-54-7

Cat. No.: VC21341504

Molecular Formula: C16H14F3N3O4S

Molecular Weight: 401.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lansoprazole Sulfone N-Oxide - 953787-54-7

CAS No. 953787-54-7
Molecular Formula C16H14F3N3O4S
Molecular Weight 401.4 g/mol
IUPAC Name 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole
Standard InChI InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
Standard InChI Key RQCPAMTYJRPELQ-UHFFFAOYSA-N
SMILES CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Canonical SMILES CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Appearance White to Off-White Solid
Melting Point 224-226°C

Fundamental Properties and Characterization

Lansoprazole Sulfone N-Oxide is a chemical compound with specific identifiers and physicochemical properties that distinguish it from related molecules. Understanding these fundamental characteristics is essential for its identification and analysis in pharmaceutical preparations.

Chemical Identity and Basic Properties

Lansoprazole Sulfone N-Oxide has a definitive chemical identity with the following properties:

PropertySpecification
Chemical Name2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfonyl]-1H-benzimidazole
CAS Number953787-54-7
Molecular FormulaC16H14F3N3O4S
Molecular Weight401.36 g/mol
Physical AppearanceWhite to off-white solid
Melting Point224-226°C
Storage ConditionsRefrigerated storage recommended

The compound is slightly soluble in DMSO and methanol, which is important information for analytical method development and quality control procedures . Its structure contains a benzimidazole ring connected to a pyridine ring via a sulfonyl group, with the pyridine ring bearing a methyl group, an N-oxide moiety, and a 2,2,2-trifluoroethoxy substituent .

Structural Characteristics

The molecular structure of Lansoprazole Sulfone N-Oxide features several key functional groups that contribute to its chemical behavior and reactivity:

  • A benzimidazole ring system

  • A sulfonyl group (SO2) connecting the heterocyclic rings

  • A pyridine ring with an N-oxide modification

  • A 2,2,2-trifluoroethoxy substituent

  • A methyl group on the pyridine ring

This specific arrangement of functional groups distinguishes Lansoprazole Sulfone N-Oxide from other related impurities of lansoprazole and contributes to its particular chemical and physical properties .

Formation and Occurrence

Lansoprazole Sulfone N-Oxide is primarily encountered as an impurity or degradation product in pharmaceutical contexts, with specific conditions favoring its formation.

Occurrence in Lansoprazole Preparations

During the bulk synthesis of lansoprazole, several impurities have been observed, with Lansoprazole Sulfone N-Oxide being one of the five major impurities identified alongside lansoprazole N-oxide, lansoprazole sulfide, lansoprazole sulfone, and N-aralkyl lansoprazole . The presence of this compound in pharmaceutical formulations is carefully monitored as part of quality control protocols to ensure the purity and efficacy of lansoprazole products .

Formation Under Stress Conditions

Research has demonstrated that Lansoprazole Sulfone N-Oxide (identified as DP-4 in some studies) forms under specific stress conditions, particularly oxidative environments. Experimental data indicates that when lansoprazole is subjected to oxidative stress, Lansoprazole Sulfone N-Oxide is generated as a degradation product. This formation process involves the oxidation of the sulfoxide moiety in lansoprazole to a sulfone group, along with the oxidation of the pyridine nitrogen to form an N-oxide .

The following table summarizes data from oxidative stress experiments, showing the formation of Lansoprazole Sulfone N-Oxide (DP-4) from lansoprazole:

NameRetention Time (min)m/zm/z diff (ppm)MS area (%)UV area (%)
Lansoprazole7.07–7.11370.0830–370.0834–0.61–0.20100.0–92.2093.89–92.00
DP-4 (Lansoprazole Sulfone N-Oxide)7.45–7.48386.0769–386.0787–0.65–1.161.36–7.806.11–8.00

This data, obtained using Q-TOF instrumentation, demonstrates the relative abundance and chromatographic behavior of Lansoprazole Sulfone N-Oxide compared to the parent compound .

Analytical Detection and Characterization

The identification and quantification of Lansoprazole Sulfone N-Oxide in pharmaceutical preparations require sophisticated analytical techniques due to its structural similarity to lansoprazole and other related impurities.

Chromatographic Methods

Liquid chromatography (LC) methods have been developed for the separation and identification of Lansoprazole Sulfone N-Oxide from other compounds in pharmaceutical formulations. These methods typically employ reversed-phase columns and specialized mobile phase compositions to achieve adequate separation .

Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) has proven particularly valuable for the characterization of Lansoprazole Sulfone N-Oxide. Studies have utilized both Q-TOF and Q-Exactive instruments to determine the exact mass and fragmentation patterns of this compound, providing definitive identification even in complex matrices .

Significance in Degradation Studies

Understanding the formation of Lansoprazole Sulfone N-Oxide under various conditions provides valuable insights into the stability and degradation pathways of lansoprazole, which is crucial for pharmaceutical development and quality assurance.

Degradation Mechanisms

Studies have investigated the degradation of lansoprazole under different stress conditions, including acidic, basic, oxidative, and neutral environments. Under oxidative conditions, Lansoprazole Sulfone N-Oxide (DP-4) is formed through the oxidation of the sulfoxide group to a sulfone and the formation of an N-oxide on the pyridine nitrogen .

Research suggests that this oxidation process can be initiated by various oxidizing agents commonly encountered in pharmaceutical processing and storage, making it an important consideration in stability assessments .

Comparison with Other Degradation Products

In addition to Lansoprazole Sulfone N-Oxide, several other degradation products of lansoprazole have been identified under various stress conditions. The following are observed in different environments:

  • Under acidic conditions: lansoprazole sulfide (DP-1), DP-2, and DP-3

  • Under basic conditions: lansoprazole sulfide (DP-1), DP-2, DP-3, and Lansoprazole Sulfone N-Oxide (DP-4)

  • Under neutral conditions: lansoprazole sulfide (DP-1), DP-2, DP-3, and DP-6

These findings highlight the complex degradation pathways of lansoprazole and the specific conditions that favor the formation of Lansoprazole Sulfone N-Oxide .

Lansoprazole Sulfone N-Oxide serves important functions in pharmaceutical research and quality control processes, particularly as a reference standard.

Use as Reference Standard

Related Compounds and Structural Relationships

Lansoprazole Sulfone N-Oxide belongs to a family of related compounds that include lansoprazole and its various derivatives and impurities. Understanding these relationships is important for comprehensive quality control and analytical method development.

Comparison with Parent Compound

Lansoprazole, the parent compound, is a proton pump inhibitor with the molecular formula C16H14F3N3O2S and a molecular weight of 369.36 g/mol. Lansoprazole Sulfone N-Oxide differs from lansoprazole by the addition of two oxygen atoms: one at the sulfur atom (converting the sulfoxide to a sulfone) and another at the pyridine nitrogen (forming an N-oxide) .

Related Impurities

Several other lansoprazole-related compounds have been identified and characterized:

  • Lansoprazole N-Oxide (C16H14F3N3O3S, MW: 385.36 g/mol)

  • Lansoprazole Sulfide (C16H14F3N3OS, MW: 353.36 g/mol)

  • Lansoprazole Sulfide N-Oxide (C16H14F3N3O2S, MW: 369.4 g/mol)

  • Lansoprazole Sulfone (oxidation of the sulfoxide without N-oxidation)

These compounds share structural similarities with Lansoprazole Sulfone N-Oxide but differ in the specific oxidation states of the sulfur atom and/or the presence of the N-oxide group .

Pharmaceutical Significance

The presence of Lansoprazole Sulfone N-Oxide in pharmaceutical preparations has important implications for drug quality and safety.

Regulatory Considerations

Pharmaceutical regulatory authorities worldwide have established specifications for the maximum allowable levels of impurities, including Lansoprazole Sulfone N-Oxide, in lansoprazole formulations. Manufacturers must demonstrate that their products comply with these specifications through validated analytical methods and comprehensive stability studies .

Stability Implications

The formation of Lansoprazole Sulfone N-Oxide under oxidative conditions provides valuable information about the stability profile of lansoprazole. This knowledge informs the development of appropriate storage conditions, packaging materials, and formulation strategies to minimize degradation and ensure product quality throughout the shelf life .

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